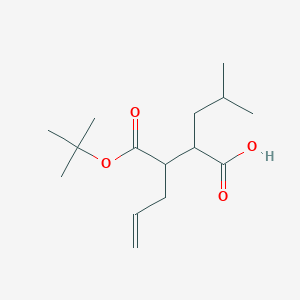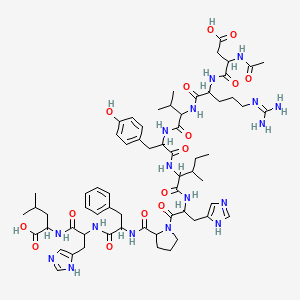![molecular formula C19H27N3O6 B12106293 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-GLY-LEU-ALA-OH: is a tripeptide composed of glycine, leucine, and alanine. This compound is often used in peptide synthesis and research due to its stability and well-defined structure. The presence of the benzyloxycarbonyl (Z) group provides protection to the amino terminus, making it a valuable intermediate in the synthesis of more complex peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-ALA-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The carboxyl group of glycine is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled with the amino group of leucine, which is also protected. This process is repeated to couple alanine, resulting in the formation of the tripeptide Z-GLY-LEU-ALA-OH .
Industrial Production Methods: In industrial settings, the synthesis of Z-GLY-LEU-ALA-OH can be achieved using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support and cleaved upon completion .
Analyse Chemischer Reaktionen
Types of Reactions: Z-GLY-LEU-ALA-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Dicyclohexylcarbodiimide (DCC): Used for activating carboxyl groups during peptide coupling.
Trifluoroacetic acid (TFA): Commonly used for deprotecting the Z group.
Hydrogen peroxide: Used for oxidation reactions.
Major Products:
Hydrolysis: Glycine, leucine, and alanine.
Oxidation: Disulfide-linked peptides (if cysteine is present).
Substitution: Deprotected peptides ready for further modification.
Wissenschaftliche Forschungsanwendungen
Z-GLY-LEU-ALA-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Serves as a model peptide for studying protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of Z-GLY-LEU-ALA-OH is primarily related to its role as a peptide. It can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The specific interactions depend on the sequence and structure of the peptide. For example, the glycine residue provides flexibility, while leucine and alanine contribute to hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Z-GLY-ALA-OH: A dipeptide with similar properties but lacking the leucine residue.
Z-LEU-ALA-OH: Another dipeptide with similar properties but lacking the glycine residue.
Z-GLY-LEU-OH: A dipeptide with similar properties but lacking the alanine residue.
Uniqueness: Z-GLY-LEU-ALA-OH is unique due to its specific sequence of glycine, leucine, and alanine, which provides a balance of flexibility and hydrophobic interactions. This makes it a valuable tool in peptide synthesis and research .
Eigenschaften
Molekularformel |
C19H27N3O6 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26) |
InChI-Schlüssel |
XFVWEUYJKZJINA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)





![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)


![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
